

A Comparative Guide: MM-589 TFA vs. Menin Inhibitors in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MM-589 TFA	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **MM-589 TFA**, a novel WDR5-MLL inhibitor, and the emerging class of Menin inhibitors for the treatment of specific subtypes of leukemia. This analysis is based on publicly available preclinical and clinical data.

At a Glance: Key Differences and Mechanisms of Action

MM-589 TFA and Menin inhibitors represent two distinct therapeutic strategies targeting the oncogenic activity of the Mixed Lineage Leukemia (MLL) protein complex, a key driver in certain aggressive leukemias. While both aim to disrupt this complex, they do so by targeting different protein-protein interactions.

MM-589 TFA is a potent and cell-permeable macrocyclic peptidomimetic that directly inhibits the interaction between WD repeat domain 5 (WDR5) and MLL. WDR5 is a critical component of the MLL complex, and its interaction with MLL is essential for the complex's histone methyltransferase activity, which leads to the aberrant expression of genes driving leukemogenesis. By binding to WDR5, MM-589 prevents the assembly of a functional MLL complex.[1][2]

Menin inhibitors, such as the recently FDA-approved revumenib and ziftomenib, target the interaction between Menin and the KMT2A (lysine methyltransferase 2A, also known as MLL1)

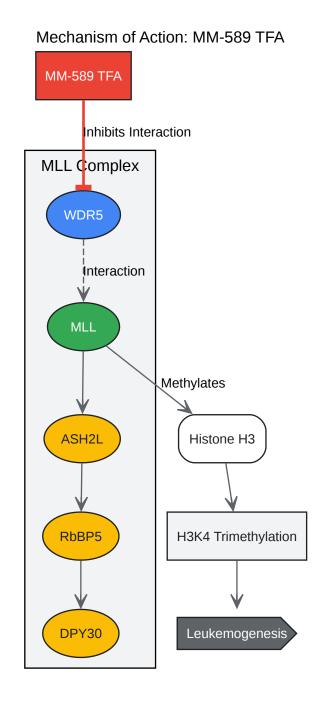


protein. Menin acts as a scaffold protein, tethering the KMT2A-fusion proteins to chromatin, which is crucial for their oncogenic function in leukemias with KMT2A rearrangements or NPM1 mutations. By disrupting the Menin-KMT2A interaction, these inhibitors prevent the localization of the oncogenic complex to its target genes.

Signaling Pathway and Mechanism of Action

To visualize the distinct mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in the MLL signaling pathway.

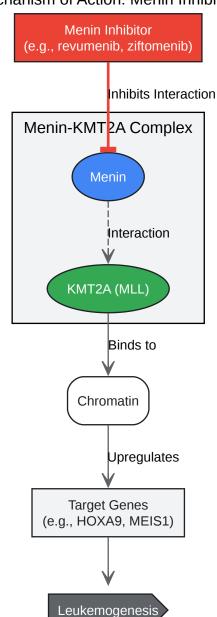




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MM-589 TFA inhibits the WDR5-MLL interaction.





Mechanism of Action: Menin Inhibitors

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Menin inhibitors disrupt the Menin-KMT2A interaction.

Preclinical Efficacy: A Head-to-Head Look



Direct comparative studies between **MM-589 TFA** and menin inhibitors are not yet available. However, we can compare their reported preclinical efficacy from separate studies.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **MM-589 TFA** and menin inhibitors in various leukemia cell lines. Lower IC50 values indicate higher potency.

Compound	Target	Cell Line	IC50 (μM)	Citation
MM-589 TFA	WDR5-MLL Interaction	MV4-11 (MLL- AF4)	0.25	[1]
MOLM-13 (MLL- AF9)	0.21	[1]	_	
HL-60 (PML- RARα)	8.6	[1]		
Revumenib	Menin-KMT2A Interaction	MV4-11 (MLL- AF4)	0.0455 - 0.341	[3][4]
KMT2A- rearranged ALL cell lines	0.031 - 0.125	[4]		
Ziftomenib	Menin-KMT2A Interaction	MOLM13 (MLL- AF9)	Low nanomolar range	[5]
MV411 (MLL- AF4)	Low nanomolar range	[5]	_	
OCI-AML3 (NPM1c)	Low nanomolar range	[5]		

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

In Vivo Efficacy



In vivo studies in animal models provide crucial insights into the therapeutic potential of these compounds.

- MM-589 TFA: While detailed in vivo efficacy data for MM-589 TFA is limited in the public domain, its high potency in vitro suggests potential for in vivo activity. Further studies are needed to establish its efficacy in animal models of leukemia.
- Revumenib: In patient-derived xenograft (PDX) models of KMT2A-rearranged leukemia, treatment with a close analog of revumenib, VTP-50469, led to the rapid elimination of leukemia cells and induced their differentiation into mature forms without disrupting normal hematopoiesis.[6]
- Ziftomenib: In a PDX model of AML with an MLL-AF9 fusion, ziftomenib monotherapy significantly improved the median and overall survival of the mice.[7] In another study using PDX models, single-agent ziftomenib led to the complete eradication of human AML cells in two out of three specimens.[8]

Clinical Efficacy of Menin Inhibitors

Menin inhibitors have shown promising results in clinical trials, leading to the FDA approval of revumenib and ziftomenib for specific patient populations.



Compound	Clinical Trial	Patient Population	Key Efficacy Results	Citation
Revumenib	AUGMENT-101 (Phase 1/2)	Relapsed/Refract ory KMT2A- rearranged or NPM1-mutant Acute Leukemia	Overall response rate of 63% in patients with KMT2A rearrangement or NPM1 mutation. [9] In the pivotal Phase 2 portion for KMT2Ar leukemia, the composite complete remission rate was 44%.[6] For R/R NPM1-mutant AML, the CR/CRh rate was 23%.[10]	[6][9][10]
Ziftomenib	KOMET-001 (Phase 1b/2)	Relapsed/Refract ory NPM1- mutant AML	Overall response rate of 35%, with a complete remission (CR) and CR with partial hematologic recovery (CRh) rate of 25%.[11]	[11]

As **MM-589 TFA** is currently in the preclinical stage of development, no clinical data is available for comparison.

Experimental Protocols

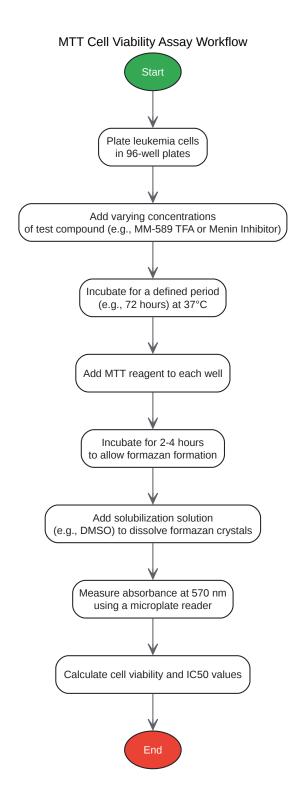


Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.

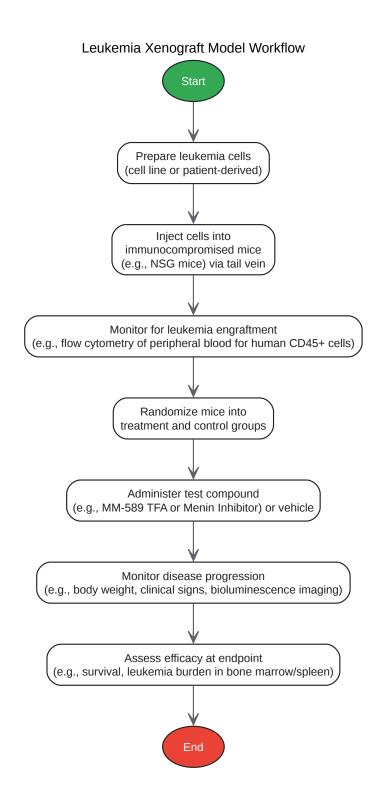
Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cultured cells.









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- To cite this document: BenchChem. [A Comparative Guide: MM-589 TFA vs. Menin Inhibitors in Leukemia Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8085399#mm-589-tfa-efficacy-compared-to-menin-inhibitors]

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